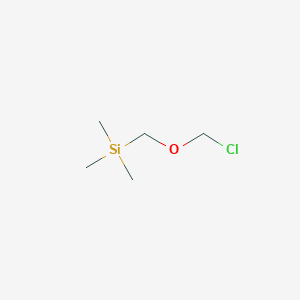
Trimethylsilylmethoxymethyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilylmethoxymethyl chloride, also known as 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), is an organochlorine compound with the formula C6H15ClOSi . It is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .
Synthesis Analysis
SEM-Cl is commercially available and can be synthesized through several reported methods . It is used as a reagent for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .Molecular Structure Analysis
The linear formula of SEM-Cl is (CH3)3SiCH2CH2OCH2Cl . It has a molecular weight of 166.72 . The InChI string is 1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 and the InChI key is BPXKZEMBEZGUAH-UHFFFAOYSA-N .Chemical Reactions Analysis
SEM-Cl is used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .Physical And Chemical Properties Analysis
SEM-Cl is a liquid with a refractive index of n20/D 1.435 (lit.) n20/D 1.436 . It has a boiling point of 170-172 °C (lit.) 57-59 °C/8 mmHg (lit.) and a density of 0.942 g/mL at 25 °C (lit.) . It is soluble in most organic solvents (pentane, CH2Cl2, Et2O, THF, DMF, DMPU, HMPA) .Applications De Recherche Scientifique
Protection of Alcohols
SEM-Cl is extensively used to protect hydroxyl groups in alcohols. The SEM-protected alcohols are stable under various reaction conditions and can be selectively deprotected in the presence of other sensitive functional groups .
Protection of Carboxylic Acids
In the synthesis of complex organic molecules, carboxylic acids can be protected as SEM esters. This allows for selective reactions at other sites of the molecule without affecting the carboxylic group .
Protection of Phenols
Phenols are another class of compounds that can be protected using SEM-Cl. The SEM-protected phenols are particularly useful because they can be deprotected under mild conditions without harming other functional groups .
Protection of Amines
The nitrogen atoms in amines can be protected with SEM-Cl. This is crucial when multiple steps are involved in a synthesis, and certain reactions need to be performed without affecting the amine group .
Amide and Sulfonamide Protection
SEM-Cl is also used to protect the nitrogen in amides and sulfonamides. This protection strategy is beneficial in multi-step syntheses where selective deprotection is required .
Synthesis of Laterifluorones
In the synthesis of laterifluorones, which are organic compounds with potential biological activity, SEM-Cl is used to introduce a protecting group that can later be removed to facilitate cyclization to the desired structure .
Directed Lithiation and C–C Bond Formation
SEM-Cl has been used in directed lithiation reactions, which is a method to selectively introduce lithium atoms into organic molecules, followed by carbon-carbon bond formation. This is particularly useful in the synthesis of complex organic structures .
Deprotection Strategies
The SEM group introduced by SEM-Cl can be removed using fluoride sources like tetrabutylammonium fluoride or caesium fluoride under mild conditions. This selective deprotection is a key step in the synthesis of various organic molecules .
Mécanisme D'action
Target of Action
Trimethylsilylmethoxymethyl chloride (SEM-Cl) is primarily used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .
Mode of Action
SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . This compound interacts with its targets by forming a protective layer around them, preventing them from reacting with other substances in the environment.
Result of Action
The primary result of SEM-Cl’s action is the protection of certain functional groups in organic compounds, allowing for more controlled and selective chemical reactions . This can be particularly useful in the synthesis of complex organic compounds where selectivity and control are crucial.
Action Environment
The action of SEM-Cl can be influenced by various environmental factors. For instance, it is known that SEM-Cl is stable in the absence of water . This suggests that the presence of water could potentially influence its stability and efficacy. Additionally, the use of different deprotection reagents can influence the effectiveness of SEM-Cl .
Safety and Hazards
Propriétés
IUPAC Name |
chloromethoxymethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOPDGZIBGWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


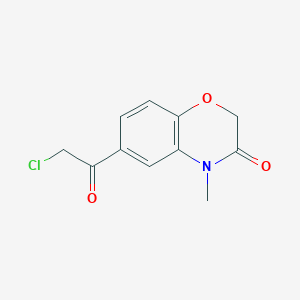
![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2890554.png)
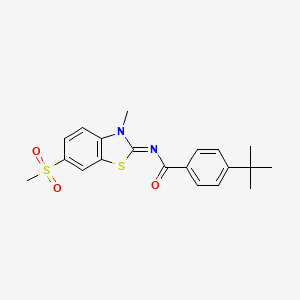
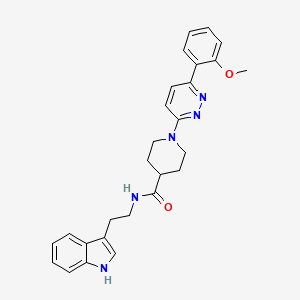
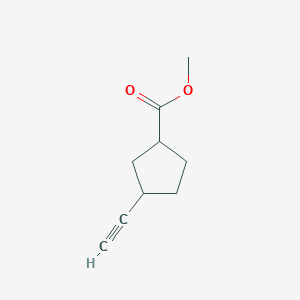
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)


![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)


![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)